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Compound of Interest

Compound Name: 2-Phenylethyl propionate

Cat. No.: B1680303

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
phenylethyl propionate, a compound of interest in flavor, fragrance, and pharmaceutical
research. The following sections detail its mass spectrometry, infrared spectroscopy, and
nuclear magnetic resonance spectroscopy characteristics, including experimental protocols and
tabulated data for easy reference.

Mass Spectrometry (MS)

Mass spectrometry of 2-phenylethyl propionate is typically performed using gas
chromatography-mass spectrometry (GC-MS) with electron ionization (El). The resulting mass
spectrum provides valuable information about the molecular weight and fragmentation pattern
of the molecule, aiding in its identification and structural elucidation.

Data Presentation

The electron ionization mass spectrum of 2-phenylethyl propionate is characterized by a
prominent molecular ion peak and several key fragment ions. The most abundant fragments
are summarized in the table below.
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miz Relative Intensity (%) Proposed Fragment lon
178 Not specified [M]+ (Molecular lon)

104 99.99 [C8H8]+ (Styrene cation)

91 11.77 [C7HT]+ (Tropylium cation)
57 48.76 [C3H5Q0]+ (Propionyl cation)
29 23.89 [C2H5]+ (Ethyl cation)

Data sourced from PubChem CID 31225.[1]

Experimental Protocol

Sample Preparation: A dilute solution of 2-phenylethyl propionate in a volatile organic solvent,
such as dichloromethane or ethyl acetate, is prepared.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

Gas Chromatography (GC) Method:

Injector Temperature: 250 °C

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 pm film
thickness).

Oven Temperature Program: An initial temperature of 70°C is held for 2 minutes, then
ramped to 280°C at a rate of 10°C/min, with a final hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Method:
¢ lonization Mode: Electron lonization (El) at 70 eV.
e Source Temperature: 230 °C

e Mass Range: Scan from m/z 40 to 400.
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Data Analysis: The mass spectrum of the peak corresponding to 2-phenylethyl propionate is
extracted and analyzed for its molecular ion and fragmentation pattern.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present
in a molecule. The IR spectrum of 2-phenylethyl propionate exhibits characteristic absorption
bands corresponding to its ester and aromatic functionalities.

Data Presentation

The key IR absorption bands for 2-phenylethyl propionate are presented in the table below.

Wavenumber (cm~—?) Functional Group Vibrational Mode
~3030 C-H (aromatic) Stretching

~2970 C-H (aliphatic) Stretching

~1735 C=0 (ester) Stretching

~1495, 1455 C=C (aromatic) Stretching

~1180 C-O (ester) Stretching

~750, 695 C-H (aromatic) Out-of-plane bending

Experimental Protocol

Sample Preparation: For liquid samples like 2-phenylethyl propionate, the spectrum can be
obtained directly as a thin film between two salt plates (e.g., NaCl or KBr) or by using an
Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition (Thin Film Method):
e Place a drop of the neat liquid sample onto one salt plate.

o Carefully place the second salt plate on top to create a thin, uniform film.
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e Mount the plates in the spectrometer's sample holder.

e Acquire the spectrum over the range of 4000-400 cm~1.

o Perform a background scan with the empty salt plates prior to sample analysis.

Data Acquisition (ATR Method):

Ensure the ATR crystal is clean.

Place a drop of the neat liquid sample directly onto the crystal.

Acquire the spectrum over the range of 4000-400 cm~1.

A background scan of the clean, empty ATR crystal should be taken beforehand.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the

carbon-hydrogen framework of a molecule. Both *H and 3C NMR are essential for the

complete structural characterization of 2-phenylethyl propionate.

Data Presentation

H NMR (Proton NMR)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
7.31-7.19 m 5H CeHs-
4.28 t 2H -O-CH2-CH2-Ph
2.94 t 2H -O-CH2-CH2-Ph
2.31 q 2H -CO-CH2-CHs
1.14 t 3H -CO-CH2-CHs

13C NMR (Carbon-13 NMR)

© 2025 BenchChem. All rights reserved.

4/8 Tech Support


https://www.benchchem.com/product/b1680303?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (6, ppm) Assighment
174.4 C=0

138.0 C (aromatic, ipso)
129.0 CH (aromatic)
128.5 CH (aromatic)
126.5 CH (aromatic)
64.9 -O-CH2-

35.1 -CH2-Ph

27.6 -CO-CHz-

9.2 -CHs

Experimental Protocol

Sample Preparation: Approximately 5-10 mg of 2-phenylethyl propionate is dissolved in about
0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs) in an NMR tube. A small amount
of a reference standard, such as tetramethylsilane (TMS), may be added.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

1H NMR Acquisition:

Pulse Sequence: A standard single-pulse experiment.

Number of Scans: Typically 8-16 scans are sufficient.

Relaxation Delay: 1-2 seconds.

Spectral Width: A range that encompasses all proton signals (e.g., 0-10 ppm).

13C NMR Acquisition:

e Pulse Sequence: A standard proton-decoupled pulse experiment.
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e Number of Scans: A larger number of scans (e.g., 128 or more) is typically required due to
the lower natural abundance of 13C.

o Relaxation Delay: 2-5 seconds.
e Spectral Width: A range that covers all carbon signals (e.g., 0-200 ppm).

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the solvent peak or
TMS.

Experimental and Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a

compound like 2-phenylethyl propionate.
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General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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